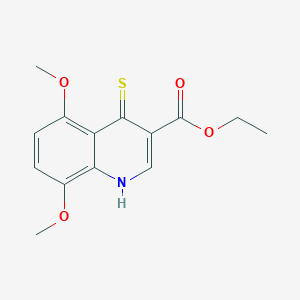
Ethyl 5,8-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5,8-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a heterocyclic compound with the molecular formula C14H15NO4S. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of Ethyl 5,8-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5,8-dimethoxy-2-nitrobenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization and thiolation steps . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Ethyl 5,8-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Scientific Research Applications
Ethyl 5,8-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 5,8-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways .
Comparison with Similar Compounds
Ethyl 5,8-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Ethyl 7,8-dimethoxy-4-oxo-3,4-dihydropyrimido[4,5-b]quinoline-2-carboxylate: Similar in structure but with different functional groups, leading to distinct biological activities.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group instead of a thioxo group, resulting in different chemical reactivity and applications.
Indole derivatives: While not quinolines, indole derivatives share some structural similarities and are also studied for their diverse biological activities.
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities .
Biological Activity
Ethyl 5,8-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C14H15NO4S and a molecular weight of approximately 293.34 g/mol. Its structure features a thioxo group and two methoxy substituents, contributing to its unique biological profile. The compound's versatility is highlighted by its ability to undergo various chemical reactions typical of quinoline derivatives, including oxidation and nucleophilic substitution.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. Similar quinoline derivatives have shown efficacy against a range of bacteria and fungi. The mechanisms of action often involve interference with DNA replication and inhibition of key metabolic pathways in pathogens .
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Escherichia coli | Significant Inhibition | |
| Candida albicans | Moderate Inhibition |
Anticancer Properties
The compound also shows promise as an anticancer agent. Studies have demonstrated its cytotoxic effects against various cancer cell lines. The proposed mechanism includes the induction of apoptosis and cell cycle arrest through the modulation of cellular signaling pathways.
Table 2: Cytotoxicity Against Cancer Cell Lines
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition: The compound can inhibit specific enzymes that are crucial for pathogen survival and cancer cell proliferation.
- DNA Interaction: It may interact with DNA, leading to disruptions in replication and transcription processes.
- Cell Signaling Modulation: The compound has been shown to modulate various signaling pathways involved in cell growth and apoptosis.
Case Studies
One notable study evaluated the anticancer efficacy of this compound in vitro using human cancer cell lines. The results indicated that it effectively reduced cell viability in a dose-dependent manner. Further analysis suggested that the compound induced apoptosis via the intrinsic pathway, characterized by increased levels of pro-apoptotic proteins .
Another study focused on its antimicrobial effects against resistant strains of bacteria. This compound demonstrated notable activity against multi-drug resistant Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics .
Properties
Molecular Formula |
C14H15NO4S |
|---|---|
Molecular Weight |
293.34 g/mol |
IUPAC Name |
ethyl 5,8-dimethoxy-4-sulfanylidene-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C14H15NO4S/c1-4-19-14(16)8-7-15-12-10(18-3)6-5-9(17-2)11(12)13(8)20/h5-7H,4H2,1-3H3,(H,15,20) |
InChI Key |
HDKPJWLTBWPITG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C=CC(=C2C1=S)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















